REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5]1[CH:10]=[C:9]([OH:11])[C:8]([OH:12])=[C:7]([OH:13])[CH:6]=1)[CH3:2].[C:15](=O)([O-])[O-].[K+].[K+].BrCBr>CN(C=O)C>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[C:9]([OH:11])[C:8]2[O:12][CH2:15][O:13][C:7]=2[CH:6]=1)=[O:14])[CH3:2] |f:1.2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C(C)OC(C1=CC(=C(C(=C1)O)O)O)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
13.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
BrCBr
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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WASH
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Details
|
the solution was washed three times with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried with magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with n-heptane/ethyl acetate (3/1)
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=CC2=C(OCO2)C(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |